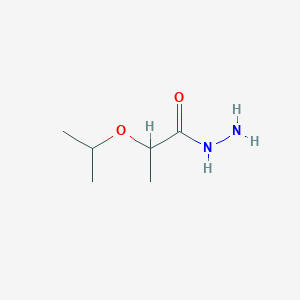

5-Amino-1,3-dimethyl-10H-acridin-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acridin-9(10H)-one derivatives involves attaching phenoxazine as the electron donor at the 3,6-sites of acridin-9(10H)-one as the acceptor . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .Molecular Structure Analysis

The molecular structure of 5-Amino-1,3-dimethyl-10H-acridin-9-one is characterized by an orthogonal and highly rigid conformation . This structure effectively restricts intramolecular relaxation and produces narrow full widths at half maximum of approximately 55 nm .Chemical Reactions Analysis

The chemical reactions of 5-Amino-1,3-dimethyl-10H-acridin-9-one involve thermally activated delayed fluorescence (TADF) compounds. These compounds possess a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) simultaneously .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1,3-dimethyl-10H-acridin-9-one are characterized by a short TADF lifetime of 1.6 μs and a high fluorescence quantum yield of 94.9% .Aplicaciones Científicas De Investigación

Therapeutic Agents for Cancer Treatment

Acridine derivatives, including 5-Amino-1,3-dimethyl-10H-acridin-9-one, have been extensively studied as potential therapeutic agents for various cancers. The mode of action often involves DNA intercalation , which affects biological processes involving DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to apoptosis in cancer cells .

Alzheimer’s Disease Research

In the context of neurodegenerative diseases like Alzheimer’s, acridine compounds have shown promise due to their ability to interact with amyloid fibrils. These interactions may help to inhibit the aggregation of amyloid-beta peptides, which are implicated in the disease’s progression .

Antimicrobial and Antiprotozoal Applications

The structural features of acridine derivatives enable them to act as potent antimicrobial and antiprotozoal agents. Their planar aromatic rings facilitate the intercalation into the DNA of bacteria and protozoa, disrupting their life cycle and effectively treating infections .

Photophysics and Material Sciences

Acridine derivatives are valuable in photophysics due to their luminescent properties. They are used in the development of organic light-emitting diodes (OLEDs) and other materials that require controlled fluorescence and phosphorescence .

Organic Electronics

In the field of organic electronics, acridine-based compounds are utilized for their semiconducting properties. They are incorporated into devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), enhancing their performance and efficiency .

Drug Design and Optimization

The versatility of acridine derivatives makes them suitable candidates for drug design. Researchers focus on optimizing these compounds to enhance their therapeutic potency and selectivity, aiming to develop drugs with fewer side effects and improved efficacy .

Mecanismo De Acción

The phosphorescence of 5-Amino-1,3-dimethyl-10H-acridin-9-one with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE). Due to the multichannel RISC process from the TSCT and 3LE states to the 1CT state, a high KRISC is realized simultaneously .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-amino-1,3-dimethyl-10H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-8-6-9(2)13-12(7-8)17-14-10(15(13)18)4-3-5-11(14)16/h3-7H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSYYNITOOQBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC3=C(C2=O)C=CC=C3N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587518 |

Source

|

| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893612-56-1 |

Source

|

| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)